An In-Depth Technical Guide to N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
An In-Depth Technical Guide to N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
Introduction
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of an acetophenone moiety linked to a toluenesulfonamide group. This molecule belongs to the broader class of sulfonamides, a well-established and versatile pharmacophore in medicinal chemistry. The inherent structural features of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, including its aromatic rings, acetyl group, and the sulfonamide linkage, make it a compound of significant interest for researchers and scientists in drug discovery and development. The sulfonamide group, in particular, is known to impart a range of biological activities, acting as a key functional group in various therapeutic agents. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, offering valuable insights for professionals in the field.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development. This section details the key identifiers and physicochemical characteristics of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
| Property | Value | Source |
| IUPAC Name | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | [1] |
| CAS Number | 5317-94-2 | [2] |
| Molecular Formula | C₁₅H₁₅NO₃S | [2] |
| Molecular Weight | 289.35 g/mol | [2] |
| Melting Point | 196–198 °C | [3] |
| Appearance | Solid (form not specified) | [3] |
Synthesis and Mechanistic Insights
The synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is typically achieved through a nucleophilic substitution reaction between 4-aminoacetophenone and 4-toluenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis and provides a reliable route to the target compound.
General Synthesis Workflow
Caption: General workflow for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Detailed Experimental Protocol
The following protocol is adapted from a reported procedure and provides a step-by-step methodology for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide[3]:
Materials:
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4-Aminoacetophenone (10.0 mmol, 1.35 g)
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4-Toluenesulfonyl chloride (10.0 mmol, 1.91 g)
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Pyridine (2 mol%)
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Dichloromethane (CH₂Cl₂)
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Water
Procedure:
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To a solution of 4-aminoacetophenone in dichloromethane, add 4-toluenesulfonyl chloride and a catalytic amount of pyridine.
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Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
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Wash the resulting solid thoroughly with water to remove any remaining pyridine and other water-soluble impurities.
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Filter the solid product and dry it under vacuum to afford the pure N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Yield: Up to 88%[3].
Causality Behind Experimental Choices:
-
Pyridine as a Catalyst: Pyridine acts as a nucleophilic catalyst and a base. It reacts with the highly electrophilic sulfonyl chloride to form a more reactive sulfonylpyridinium salt intermediate. This intermediate is then more susceptible to nucleophilic attack by the amino group of 4-aminoacetophenone. Pyridine also serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Dichloromethane as a Solvent: Dichloromethane is a common solvent for this type of reaction as it is relatively inert and effectively dissolves both reactants. Its low boiling point also facilitates easy removal during the work-up procedure.
-
Aqueous Wash: The water wash is a critical purification step to remove the water-soluble catalyst (pyridine) and any pyridinium hydrochloride salts formed during the reaction.
Spectroscopic Characterization
The structural elucidation of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features | Source |
| FT-IR (KBr, ν, cm⁻¹) | 3221 (N-H stretch), 3000 (aromatic C-H stretch), 1671 (C=O stretch), 1600 (aromatic C=C stretch), 1342 & 1158 (asymmetric and symmetric SO₂ stretch) | [3] |
| ¹H NMR (301 MHz, DMSO-d₆) δ (ppm) | 10.18 (s, 1H, NH), 7.21 (d, 2H, J = 9 Hz, aromatic), 7.11 (d, 2H, J = 9 Hz, aromatic), 6.74 (d, 2H, J = 6 Hz, aromatic), 6.60 (d, 2H, J = 9 Hz, aromatic), 1.84 (s, 3H, CH₃), 1.70 (s, 3H, CH₃) | [3] |
| ¹³C NMR (76 MHz, DMSO-d₆) δ (ppm) | 197.0, 144.3, 142.9, 137.0, 132.5, 130.4, 127.3, 118.4, 26.9, 21.5 | [3] |
Potential Applications and Biological Significance
While specific biological activity data for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is limited in the public domain, the broader class of sulfonamides and N-acylsulfonamides are of significant interest in drug discovery. The structural motifs present in this compound suggest several potential avenues for investigation.
Enzyme Inhibition
The sulfonamide moiety is a well-known zinc-binding group and is a key feature in many enzyme inhibitors.
Caption: Potential enzyme inhibition pathways for sulfonamide-containing compounds.
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Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, edema, and certain types of cancer[4].
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Cholinesterase Inhibition: Derivatives of sulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease[4].
Anticancer and Antimicrobial Potential
The sulfonamide scaffold is present in several clinically used antibacterial drugs. Furthermore, novel sulfonamide derivatives are continuously being explored for their potential as anticancer agents[5][6]. The mechanism of action for their antimicrobial effects often involves the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The anticancer properties can be attributed to various mechanisms, including the inhibition of enzymes like carbonic anhydrase IX, which is overexpressed in many tumors[6].
Safety and Handling
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Hazard Statements (Inferred): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
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Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
It is imperative to consult a comprehensive and compound-specific MSDS before handling and to perform a thorough risk assessment for any experimental work.
Conclusion
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a readily synthesizable compound with a chemical structure that suggests significant potential for further investigation in the field of medicinal chemistry. While specific biological data for this exact molecule is sparse, its structural relationship to a wide range of biologically active sulfonamides makes it a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its basic properties and synthesis, intended to support researchers and scientists in their exploration of this and related compounds. Further studies are warranted to fully elucidate its physicochemical properties, crystal structure, and biological activity profile.
References
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Advances. [Link]
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Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). Crystallography Reports. [Link]
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Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis. (2015). Oncotarget. [Link]
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N4-Acetylsulfanilamide. PubChem. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). Scientific Reports. [Link]
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Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). Bioorganic Chemistry. [Link]
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Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark. [Link]
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Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. (2022). Molecules. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. [Link]
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